molecular formula C11H18N2O3S B12967111 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide

Cat. No.: B12967111
M. Wt: 258.34 g/mol
InChI Key: XTRRPTZKBYMJQQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonohydrazide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide typically involves the reaction of 5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride+Hydrazine hydrateThis compound\text{5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The methoxy and tert-butyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to receptors or other proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyl)-2-methoxybenzeneboronic acid
  • tert-Butyl 4-[(E)-2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonohydrazide

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)8-5-6-9(16-4)10(7-8)17(14,15)13-12/h5-7,13H,12H2,1-4H3

InChI Key

XTRRPTZKBYMJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NN

Origin of Product

United States

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